1-(2,4-dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea
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Overview
Description
1-(2,4-Dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound characterized by its complex structure, which includes a urea linkage, dimethoxyphenyl, and dimethylphenyl groups, as well as a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 3,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Urea Formation: The tetrazole derivative is then reacted with 2,4-dimethoxyphenyl isocyanate under controlled conditions to form the desired urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biology and Medicine:
Biological Studies: Used as a probe to study biochemical pathways and mechanisms.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Electronics: Possible applications in the development of organic semiconductors.
Mechanism of Action
The mechanism by which 1-(2,4-dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea exerts its effects depends on its interaction with molecular targets. For instance:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)-3-(phenyl)urea: Lacks the tetrazole ring, making it less complex.
1-(3,4-Dimethylphenyl)-3-(phenyl)urea: Lacks the dimethoxyphenyl group, which may affect its reactivity and applications.
Uniqueness: 1-(2,4-Dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both the tetrazole ring and the dimethoxyphenyl group, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-12-5-6-14(9-13(12)2)25-18(22-23-24-25)11-20-19(26)21-16-8-7-15(27-3)10-17(16)28-4/h5-10H,11H2,1-4H3,(H2,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOBBPRUEOKMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=C(C=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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